molecular formula C22H18N2O5 B6118036 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid

3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid

Cat. No. B6118036
M. Wt: 390.4 g/mol
InChI Key: LLWDLYAWKCIWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid, also known as PABA-ASA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of para-aminobenzoic acid (PABA) and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid has also been shown to generate reactive oxygen species (ROS), which can cause oxidative damage to cancer cells and induce cell death.
Biochemical and Physiological Effects:
3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid has been shown to have both biochemical and physiological effects. It can inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to the accumulation of DNA damage and cell death. 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one of the limitations of using 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid and its potential side effects.

Future Directions

There are several future directions for research on 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid. One area of research is to develop more efficient synthesis methods for 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid that can improve its purity and yield. Another area of research is to further investigate the mechanism of action of 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid and its potential side effects. Additionally, more research is needed to explore the potential applications of 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid in cancer therapy and photodynamic therapy. Finally, more studies are needed to evaluate the safety and efficacy of 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid in vivo.

Synthesis Methods

3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid can be synthesized through various methods, including the reaction of PABA with acetic anhydride and phenoxyacetyl chloride. This reaction produces 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid as a white solid, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and can inhibit the growth of cancer cells. 3-({2-[(phenoxyacetyl)amino]benzoyl}amino)benzoic acid has also been studied for its potential applications in photodynamic therapy, which involves the use of light to activate a photosensitizer and induce cell death.

properties

IUPAC Name

3-[[2-[(2-phenoxyacetyl)amino]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5/c25-20(14-29-17-9-2-1-3-10-17)24-19-12-5-4-11-18(19)21(26)23-16-8-6-7-15(13-16)22(27)28/h1-13H,14H2,(H,23,26)(H,24,25)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWDLYAWKCIWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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